5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for cost-effectiveness and efficiency, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2,3-dihydro-1H-indole-2,3-dione
- 1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
- 5-chloro-1,7-dimethyl-1H-indole
Uniqueness
5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
5-Chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its bicyclic structure and unique substituents. The presence of a chloro group at the 5-position and methyl groups at the 1 and 7 positions contributes to its chemical reactivity and biological properties. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Structural Features:
- Chloro Group: Enhances biological activity through potential interactions with biological targets.
- Methyl Groups: Influence solubility and reactivity.
Anticancer Activity
Research has demonstrated that compounds with indole structures exhibit significant anticancer properties. A study involving derivatives of indole showed that certain compounds displayed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against cancer cells .
Table 1: Cytotoxicity of Indole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
L1a | MCF-7 | <10 |
L1b | HCT-116 | <5 |
5-Chloro-Dimethyl-Indole | MCF-7 | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that similar indole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from indoles have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
Table 2: Antimicrobial Activity of Indole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 0.0195 |
Compound B | S. aureus | 0.0048 |
5-Chloro-Dimethyl-Indole | P. aeruginosa | TBD |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . Additionally, the interaction with DNA has been noted in some studies as a potential pathway for its anticancer activity.
Case Studies
Recent research has focused on synthesizing metal complexes of indoles to enhance their biological activity. For example, a study demonstrated that indole-based metal complexes exhibited higher cytotoxicity against cancer cell lines compared to their free ligands . This suggests that the incorporation of metal ions may augment the therapeutic potential of indole derivatives.
Properties
IUPAC Name |
5-chloro-1,7-dimethylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXWFTPVQXNCKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.